Orthogonal Handles vs. Single-Handle Analogs
The target compound presents three chemically addressable sites for sequential diversification: C5–BPin (Suzuki donor), C4–Br (Suzuki acceptor), and N1–benzyl (potential hydrogenolysis or further functionalization). In contrast, (1-benzyl-1H-pyrazol-5-yl)boronic acid pinacol ester (CAS 1362243-50-2) possesses only two handles (C5–BPin and N1–benzyl; no C4 halogen), while 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1034651-96-8) has C4–BPin and N1–benzyl but no C5 or halogen handle. The 4-bromo-5-BPin arrangement is specifically suited to iterative Suzuki coupling: the boronic ester at C5 couples first with an aryl/heteroaryl halide, then the C4–Br serves as the electrophile in a second Suzuki step with a distinct boronic acid, enabling the systematic assembly of 1,4,5-trisubstituted pyrazoles in a programmable fashion [1][2].
| Evidence Dimension | Number of orthogonal synthetic handles |
|---|---|
| Target Compound Data | 3 handles (N1-benzyl, C4-Br, C5-BPin) |
| Comparator Or Baseline | (1-Benzyl-1H-pyrazol-5-yl)boronic acid pinacol ester: 2 handles (N1-benzyl, C5-BPin); 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester: 2 handles (N1-benzyl, C4-BPin) |
| Quantified Difference | +1 handle (C4-Br) vs. C5-only analog; unique Br/BPin pairing vs. 4-BPin analog |
| Conditions | Structural comparison; synthetic planning context |
Why This Matters
An additional orthogonal handle doubles the accessible chemical space from a single building block, reducing the number of distinct building blocks required to populate a 3D diversity library.
- [1] McLaughlin, M. et al. J. Org. Chem. 2008, 73, 11, 4309–4312. A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. View Source
- [2] Götzinger, A. C.; Müller, T. J. J. Science of Synthesis Knowledge Updates, 2017, 3, 102. Section 12.1.5.1.8.1.1. View Source
